2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and an acetamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
Based on the similar structure of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, it can be inferred that this compound may interact with its target, acetylcholinesterase, and inhibit its activity . This inhibition could prevent the breakdown of acetylcholine, thereby increasing its concentration in the brain .
Biochemical Pathways
By inhibiting acetylcholinesterase and increasing acetylcholine levels, this compound could potentially affect cholinergic neurotransmission . This could have downstream effects on cognitive functions, as acetylcholine plays a crucial role in learning and memory .
Result of Action
If this compound does indeed inhibit acetylcholinesterase and increase acetylcholine levels, it could potentially enhance cholinergic neurotransmission and improve cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where 4-acetylpiperazine reacts with the thiadiazole intermediate.
Attachment of the Acetamide Group: The final step involves the reaction of the thiadiazole-piperazine intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Pharmaceutical Development: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiadiazole ring that exhibits various biological activities.
Uniqueness
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is unique due to its combination of a thiadiazole ring, piperazine moiety, and acetamide group, which together contribute to its potent biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-12(22)20-7-9-21(10-8-20)15-18-19-16(25-15)24-11-14(23)17-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVECQGLISUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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